molecular formula C26H23N3O3 B10967051 N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10967051
M. Wt: 425.5 g/mol
InChI Key: VLXGGSGRBVJBPK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide is a complex organic compound with a molecular formula of C26H24N4O4S. This compound is notable for its unique structure, which includes a quinoline core, an acetylamino group, and an ethoxyphenyl group. It is used in various scientific research applications due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of the corresponding amine using acetic anhydride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-(3-methylphenyl)-4-quinolinecarboxamide
  • N-[4-(acetylamino)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
  • N-[4-(acetylamino)phenyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may contribute to its unique interactions with biological targets and its potential therapeutic effects.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O3/c1-3-32-21-8-6-7-18(15-21)25-16-23(22-9-4-5-10-24(22)29-25)26(31)28-20-13-11-19(12-14-20)27-17(2)30/h4-16H,3H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

VLXGGSGRBVJBPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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